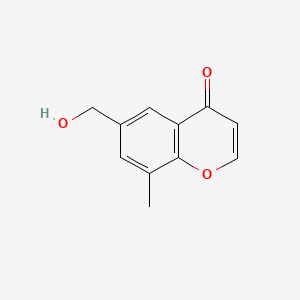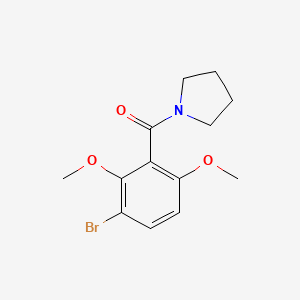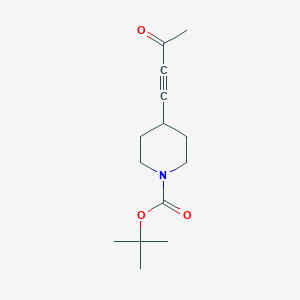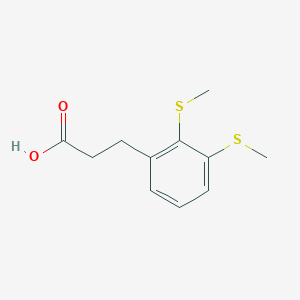
(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methyl groups, along with a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane typically involves the introduction of the methylsulfanyl group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo-2-fluoro-5-methylbenzene, reacts with a methylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and reaction time are critical parameters that are finely tuned to achieve the desired product efficiently.
化学反应分析
Types of Reactions
(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfoxide or (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfone.
Reduction: Formation of the corresponding dehalogenated products.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, fluorine, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
(4-Bromo-2-fluorophenyl)(methyl)sulfane: Similar structure but lacks the methyl group at the 5-position.
(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfone: Oxidized form of the compound with a sulfone group instead of a sulfanyl group.
(4-Bromo-5-fluoro-2-methylphenyl)(methyl)sulfane: Similar structure but with different positions of the substituents.
Uniqueness
(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl and methylsulfanyl) groups provides a unique balance that can be exploited in various applications.
属性
分子式 |
C8H8BrFS |
|---|---|
分子量 |
235.12 g/mol |
IUPAC 名称 |
1-bromo-5-fluoro-2-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |
InChI 键 |
KBUIULPXLUTAEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)

![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778415.png)
![4-Amino-3-(4-phenoxyphenyl)-1-(1-prop-2-enoylpiperidin-3-yl)imidazo[4,5-c]pyridin-2-one](/img/structure/B14778421.png)


![2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14778430.png)
![4-[[4-[4-(Triazol-1-yl)butyl]phenoxy]methyl]-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride](/img/structure/B14778433.png)
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778436.png)

